Codeine phosphate

Description

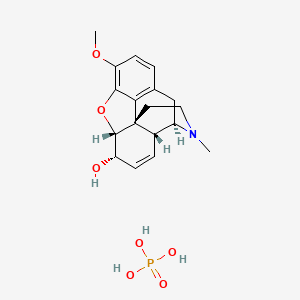

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSZLDSPXIWGFO-BLOJGBSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N2O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-57-3 (Parent) | |

| Record name | Codeine phosphate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20904612 | |

| Record name | Codeine phosphate hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992) | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

52-28-8, 41444-62-6 | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Codeine phosphate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codeine phosphate hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Codeine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0�,¹�.0�,¹�]octadeca-7(18),8,10,15-tetraen-14-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CODEINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL05Y1MN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

428 to 455 °F (decomposes) (NTP, 1992) | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Codeine phosphate can be synthesized from morphine through a methylation process. The reaction involves the conversion of morphine to codeine by treating it with methyl iodide in the presence of a base . The resulting codeine is then reacted with phosphoric acid to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced by extracting codeine from opium poppy plants and then converting it to its phosphate form. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The final product is obtained as either a sesquihydrate or hemihydrate form, depending on the hydration level .

Chemical Reactions Analysis

Types of Reactions

Codeine phosphate undergoes various chemical reactions, including:

Oxidation: Codeine can be oxidized to form codeinone, a ketone derivative.

Reduction: Reduction of codeine can yield dihydrocodeine, a more potent analgesic.

Substitution: Codeine can undergo N-demethylation to form norcodeine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is commonly employed.

Substitution: N-demethylation is typically carried out using cytochrome P450 enzymes.

Major Products

Oxidation: Codeinone

Reduction: Dihydrocodeine

Substitution: Norcodeine

Scientific Research Applications

Pharmacological Mechanism

Codeine phosphate acts as a prodrug, requiring metabolic conversion to morphine to exert its analgesic effects. This transformation is facilitated by the enzyme cytochrome P450 2D6, which varies significantly among individuals, leading to diverse therapeutic responses and potential risks of toxicity in ultra-rapid metabolizers . The primary action of codeine involves agonism at mu-opioid receptors, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and hyperpolarization of nociceptive neurons, thus impairing pain signal transmission .

Pain Management

- Postoperative Pain Relief : this compound is frequently employed in postoperative settings. A systematic review indicated that a single dose of 60 mg codeine provides at least 50% pain relief within 4 to 6 hours for various surgical procedures. The number needed to treat (NNT) for effective pain relief was calculated to be 12 .

- Combination Therapy : Codeine is often combined with other analgesics like paracetamol (acetaminophen) or non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that paracetamol combined with codeine can enhance analgesic efficacy compared to either agent alone, although this may also increase the incidence of adverse events .

- Cough Suppression : this compound has been traditionally used as an antitussive agent for treating cough associated with upper respiratory tract infections. However, recent studies suggest it may not be more effective than placebo in this role .

Safety and Adverse Effects

The use of this compound is not without risks. Adverse effects can include gastrointestinal disturbances, sedation, and respiratory depression, particularly in individuals with genetic variants affecting CYP2D6 metabolism . There have been documented cases of severe morbidity associated with misuse of over-the-counter codeine-containing medications, highlighting the need for cautious prescribing practices .

Case Study: Efficacy in Emergency Departments

A study comparing the effectiveness of paracetamol-codeine versus ketorolac in emergency department patients found that the combination provided significant analgesic benefits for acute pain conditions, particularly fractures and muscular pain, demonstrating its utility in urgent care settings .

Research on Solubility and Formulation

Recent studies have investigated the solubility of this compound in supercritical carbon dioxide (SC-CO₂), which could enhance drug formulation processes. The solubility measurements indicated varying effectiveness under different temperatures and pressures, suggesting potential applications in drug delivery systems aimed at improving bioavailability .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pain Management | Used for mild to moderate pain relief | NNT for 50% relief: 12 (postoperative) |

| Combination Therapy | Often combined with paracetamol or NSAIDs | Enhanced efficacy but increased adverse events |

| Cough Suppression | Traditionally used for cough relief | Recent studies show no significant effect over placebo |

| Research on Solubility | Investigated solubility in SC-CO₂ for formulation | Varying solubility under different conditions |

Mechanism of Action

Codeine phosphate exerts its effects by binding to mu-opioid receptors in the central nervous system . This binding modulates pain perception and produces analgesia. Codeine is metabolized in the liver to morphine, which is the active metabolite responsible for its analgesic effects . The primary metabolic pathway involves the enzyme cytochrome P450 2D6 .

Comparison with Similar Compounds

Pharmacological Comparison with Morphine Sulfate

Potency and Efficacy

Codeine phosphate is significantly less potent than morphine sulfate. A double-blind crossover study in humans demonstrated that morphine is 7–14 times more potent than codeine in producing miosis, opiate symptoms, and subjective drug-liking effects (Table 1) . However, codeine exhibits a faster onset of miosis (peaking at 1–2 hours vs. 2–3 hours for morphine) and shorter duration of action .

Table 1: Comparative Potency of this compound and Morphine Sulfate

| Parameter | Morphine:Codeine Potency Ratio | Duration of Action (Hours) |

|---|---|---|

| Analgesia | 1:0.14–0.07 | 3–4 (both) |

| Miosis | 1:0.14 | 2–3 (codeine) vs. 4–5 (morphine) |

| Subjective Drug Liking | 1:0.07–0.14 | Similar time course |

Mechanism and Side Effects

Both drugs act on μ-opioid receptors, but codeine’s weaker receptor affinity results in milder side effects (e.g., respiratory depression, constipation). However, nausea and dizziness occur at comparable rates .

Comparative Pharmacokinetics and Metabolism

Bioactivation and Plasma Concentrations

Approximately 10% of codeine is metabolized to morphine via CYP2D6, contributing to its analgesic effect. Plasma studies show the area under the curve (AUC) ratio of morphine to codeine is 0.095–0.12 after oral administration (Table 2) . Genetic polymorphisms in CYP2D6 can render codeine ineffective in poor metabolizers or increase toxicity in ultra-rapid metabolizers .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Immediate-Release Codeine | Sustained-Release Codeine |

|---|---|---|

| Peak Plasma Concentration | 1–2 hours | 4–6 hours |

| Half-life | 2.5–3.5 hours | 6–8 hours |

| Morphine AUC Ratio | 0.095–0.12 | 0.10–0.15 |

Analytical Methodologies for this compound Determination

Spectrophotometric Techniques

First-derivative UV spectrophotometry enables simultaneous quantification of this compound with paracetamol at zero-crossing points (263.5 nm for paracetamol, 218.4 nm for codeine) .

Voltammetric Methods

Differential-pulse voltammetry differentiates codeine from caffeine, paracetamol, and ascorbic acid in combined formulations .

Table 3: Analytical Techniques for this compound

| Method | Limit of Detection (LOD) | Applications |

|---|---|---|

| UV Spectrophotometry | 0.625 mg/L | Tablets, syrups |

| HPLC | 0.1 μg/mL | Plasma, pharmacokinetic studies |

| Voltammetry | 0.05 μM | Multi-drug formulations |

Formulation Characteristics and Solubility Profiles

Hydrate Forms and Solubility

This compound forms sesquihydrate (1.5 H₂O) and hemihydrate (0.5 H₂O) crystals. The sesquihydrate exhibits larger crystal size due to extended hydrogen-bonding networks, impacting dissolution rates . Supercritical carbon dioxide (scCO₂) solubility studies show codeine’s solubility increases with temperature (308–328 K) and pressure (120–400 bar) .

Table 4: Solubility of this compound in scCO₂

| Temperature (K) | Pressure (bar) | Solubility (mol/mol CO₂) |

|---|---|---|

| 308 | 120 | 1.2 × 10⁻⁵ |

| 328 | 400 | 3.8 × 10⁻⁵ |

Formulation Stability

HPLC and dissolution testing confirm that immediate-release tablets maintain >95% drug content under accelerated stability conditions (40°C, 75% RH) .

Combination Therapies

A double-blind study showed that a ibuprofen-codeine phosphate combination (400 mg/30 mg) provided superior postepisiotomy pain relief compared to codeine alone (p < 0.05) .

Biological Activity

Codeine phosphate is an opioid analgesic that is widely used for its pain-relieving properties. Its biological activity extends beyond simple analgesia, encompassing a range of effects on various cellular and physiological systems. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Codeine acts primarily as an agonist at the mu-opioid receptors in the central nervous system (CNS). Upon administration, it is metabolized into morphine by the cytochrome P450 2D6 enzyme, which accounts for approximately 10% of its pharmacological effect . This conversion enhances its analgesic potency, although codeine itself is significantly less potent than morphine.

Key Mechanisms:

- Pain Relief: Codeine reduces pain perception by inhibiting the release of neurotransmitters involved in pain signaling.

- Cough Suppression: It also acts centrally to suppress cough reflexes, making it useful in treating cough associated with respiratory illnesses .

- Sedation: Codeine can induce sedation, which is a common side effect due to its action on the CNS.

Biological Activity in Cancer Research

Recent studies have explored the potential anticancer properties of this compound. A notable study demonstrated that codeine reduced the viability of breast (MCF-7) and stomach (AGS) cancer cell lines in a dose-dependent manner. The results indicated significant cytotoxic effects, with an IC50 value obtained for codeine treatment .

Table 1: Cytotoxic Effects of Codeine on Cancer Cell Lines

| Cell Line | IC50 (μM) | % Viability Reduction at 10 μM |

|---|---|---|

| MCF-7 | 100 | 50% |

| AGS | 100 | 55% |

This suggests that codeine may induce apoptosis in these cancer cells, highlighting its potential role in cancer therapy .

Neurotoxicity and Apoptosis

Chronic use of codeine has been linked to neurotoxic effects. A study conducted on New Zealand White rabbits revealed that high doses of codeine led to oxidative stress and neuronal apoptosis. The findings indicated significant reductions in acetylcholinesterase activity and increased levels of malondialdehyde (MDA), suggesting oxidative damage to brain tissue .

Table 2: Effects of Codeine on Brain Tissue

| Treatment Group | Acetylcholinesterase Activity (% Reduction) | MDA Concentration (nM) |

|---|---|---|

| Control | - | 5.0 |

| Low Dose | 25.28% | 6.5 |

| High Dose | 38.72% | 8.0 |

The study concluded that codeine exposure could lead to significant neuroinflammation and cell death, raising concerns about its long-term use .

Case Studies and Clinical Implications

Several case studies have documented adverse effects associated with codeine use. One notable case involved a 14-year-old girl who developed an acute confusional state after prolonged use of an over-the-counter codeine cough suppressant. This case highlighted the risks associated with misuse, particularly when exceeding recommended dosages over extended periods .

Table 3: Summary of Adverse Events Reported

| Case Study Reference | Patient Demographics | Adverse Event | Duration of Use |

|---|---|---|---|

| 14-year-old girl | Acute confusional state | 15 days | |

| Various patients | Life-threatening gastrointestinal issues | Average 27 months |

These cases emphasize the necessity for careful monitoring and regulation of codeine prescriptions, especially in vulnerable populations.

Q & A

Q. What are the key pharmacological differences between codeine and codeine phosphate, and how do these impact experimental design?

this compound is a salt form of codeine, enhancing water solubility and bioavailability compared to the freebase form. Structurally, the phosphate group improves stability in aqueous solutions, making it preferable for oral or injectable formulations in preclinical studies . Researchers must account for these differences in pharmacokinetic studies by adjusting dissolution protocols or bioavailability assays. For example, in vitro permeability assays (e.g., Caco-2 cell models) should use pH-adjusted buffers to reflect physiological conditions .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices, and how are they validated?

High-performance liquid chromatography (HPLC) with UV detection (280 nm) is widely used for quantifying this compound in plasma or urine, achieving detection limits as low as 0.67 ng/mL when coupled with solid-phase extraction (e.g., magnetic molecularly imprinted polymers) . Method validation should follow ICH guidelines, including linearity (2–500 ng/mL), precision (RSD <5%), and recovery rates (>90%). Spectrofluorometric methods are also effective but require derivatization steps to enhance sensitivity .

Q. How can researchers mitigate variability in this compound metabolism across in vitro and in vivo models?

Codeine is metabolized to morphine via CYP2D6, which exhibits genetic polymorphism. To standardize studies, use in vitro hepatocyte models genotyped for CYP2D6 activity or employ animal models (e.g., Sprague-Dawley rats) pre-screened for metabolic consistency. For clinical correlations, population pharmacokinetic models should incorporate CYP2D6 phenotyping data .

Advanced Research Questions

Q. What neuroimaging methodologies detect functional changes in the brain following low-dose this compound administration?

Resting-state fMRI techniques, such as amplitude of low-frequency fluctuations (ALFF) and regional homogeneity (ReHo), have identified altered activity in the prefrontal cortex and limbic system after low-dose this compound. These changes correlate with metabolite shifts (e.g., reduced N-acetylaspartate in the frontal lobe) observed via magnetic resonance spectroscopy (MRS) . Experimental designs should include baseline scans and control for confounding factors like hydration status.

Q. How does chronic this compound administration alter adrenal gland morphology, and what recovery patterns exist post-cessation?

Chronic administration (40 mg/kg/day for 50 days in rats) induces zona reticularis atrophy and medullary cell loss, likely due to opioid-induced suppression of corticotropin-releasing hormone. Histological analysis (hematoxylin-eosin staining) reveals increased vascularization and connective tissue deposition. A 14-day recovery period normalizes most structural changes, suggesting reversible effects .

Q. What strategies optimize the synthesis of this compound hemihydrate for improved stability in pharmaceutical formulations?

Recrystallization from ethanol-water mixtures (3:1 v/v) yields hemihydrate forms with optimal hygroscopic stability. X-ray diffraction (XRD) confirms crystallinity, while thermogravimetric analysis (TGA) monitors dehydration kinetics. Process parameters (e.g., cooling rate, agitation) must be tightly controlled to prevent anhydrate formation, which compromises solubility .

Q. How should researchers address contradictions in toxicological data between this compound and related opioids?

Systematic reviews using PRISMA frameworks can resolve discrepancies by stratifying studies based on dose, exposure duration, and model systems (e.g., human vs. rodent). For example, while this compound shows lower hepatotoxicity than acetaminophen combinations in in vitro assays (HepG2 viability assays), cross-study comparisons require adjustment for metabolic activation pathways .

Q. What experimental designs validate dissolution profiles of this compound tablets under regulatory guidelines?

USP Apparatus II (paddle method) at 50 rpm, with sinkers to prevent floating, is recommended for dissolution testing in 900 mL pH 6.8 phosphate buffer. Chromatographic validation (e.g., LC-MS/MS) ensures specificity against excipients like lactose. Acceptance criteria (Q=80% at 30 minutes) must align with ICH Q4B guidelines .

Methodological Notes

- Data Contradiction Analysis : Use meta-regression to identify confounding variables (e.g., CYP2D6 activity in pharmacokinetic studies) .

- Chronic Study Design : Include washout periods and sham controls to distinguish pharmacological effects from stress-induced changes .

- Synthesis Optimization : Pair XRD with dynamic vapor sorption (DVS) to assess polymorphic stability under varying humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.